molecular formula C14H15NO4 B008886 1h-indole-2-carboxylic acid,5-ethoxy-3-formyl-,ethyl ester CAS No. 107890-99-3

1h-indole-2-carboxylic acid,5-ethoxy-3-formyl-,ethyl ester

Cat. No.: B008886
CAS No.: 107890-99-3
M. Wt: 261.27 g/mol
InChI Key: XFYNUQMACCCPAA-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

CAS No.

107890-99-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-12-10(7-9)11(8-16)13(15-12)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

InChI Key

XFYNUQMACCCPAA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OCC

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OCC

Synonyms

1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY-3-FORMYL-,ETHYL ESTER

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

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